molecular formula C11H21N3OS B1478735 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one CAS No. 1605446-06-7

3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B1478735
CAS RN: 1605446-06-7
M. Wt: 243.37 g/mol
InChI Key: OIVFNSDTVMQREF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The synthesis of similar compounds involves a multi-step procedure . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Synthesis and Characterization

The compound 3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is primarily involved in the field of organic synthesis and characterization. For instance, a similar compound, 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, was synthesized and characterized using NMR and mass spectrometry analyses, demonstrating the compound's structure and molecular composition (Grijalvo, Nuñez, & Eritja, 2015).

Therapeutic Applications

The compound's derivatives exhibit potential therapeutic applications, especially in cancer treatment and microbial infection control. Piperazine-based tertiary amino alcohols and their dihydrochlorides, derived from a similar synthesis process, have been studied for their antitumor activities, indicating the potential of these compounds in medical research and drug development (Hakobyan et al., 2020). Additionally, various 1,2,4-triazole derivatives, including those linked with piperazine, have shown promising antimicrobial activities, suggesting the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Process Development

The compound is also involved in the development of enantioselective processes for pharmaceutical applications. For example, a piperazine-1-yl related compound was synthesized as a part of developing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the compound's significance in large-scale pharmaceutical synthesis and the development of therapeutic agents (Cann et al., 2012).

Receptor Activity Modulation

Derivatives of the compound show potential in modulating receptor activity, which is crucial in treating various disorders. For instance, certain piperazine-based thiophene derivatives have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor, which play a role in cardiovascular function, indicating their therapeutic potential in related conditions (Romagnoli et al., 2008).

properties

IUPAC Name

3-amino-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3OS/c12-3-1-11(15)14-6-4-13(5-7-14)10-2-8-16-9-10/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVFNSDTVMQREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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